1,3,2-Dioxaborolane, 2-[2-fluoro-4-methoxy-6-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-
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Overview
Description
1,3,2-Dioxaborolane, 2-[2-fluoro-4-methoxy-6-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl- is a boron-containing compound that belongs to the class of organoboron compounds. These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling . The presence of boron in the structure imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxaborolane, 2-[2-fluoro-4-methoxy-6-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl- typically involves the reaction of a boronic acid or boronate ester with an appropriate aryl halide under palladium-catalyzed conditions. The Suzuki-Miyaura coupling is a common method used for this purpose . The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. The scalability of the Suzuki-Miyaura coupling reaction makes it suitable for industrial production .
Chemical Reactions Analysis
Types of Reactions
1,3,2-Dioxaborolane, 2-[2-fluoro-4-methoxy-6-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl- undergoes various types of chemical reactions, including:
Oxidation: The boron center can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the boron center to a borohydride.
Substitution: The aryl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can introduce various functional groups onto the aryl ring .
Scientific Research Applications
1,3,2-Dioxaborolane, 2-[2-fluoro-4-methoxy-6-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored as a building block for the synthesis of pharmaceuticals and biologically active molecules.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 1,3,2-Dioxaborolane, 2-[2-fluoro-4-methoxy-6-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl- involves the interaction of the boron center with various molecular targets. In the context of the Suzuki-Miyaura coupling, the boron atom participates in the transmetalation step, where it transfers an organic group to a palladium catalyst . This process is facilitated by the formation of a boronate complex, which enhances the reactivity of the boron center.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4-Methyl-2-phenyl-1,3,2-dioxaborolane
- 2-Fluoro-4,5-dimethyl-1,3,2-dioxaborolane
Uniqueness
1,3,2-Dioxaborolane, 2-[2-fluoro-4-methoxy-6-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl- is unique due to the presence of multiple functional groups, including fluoro, methoxy, and methoxymethoxy groups. These functional groups impart distinct chemical properties, such as increased reactivity and selectivity in various reactions. The combination of these groups with the boron center makes this compound particularly valuable in advanced synthetic applications .
Properties
Molecular Formula |
C15H22BFO5 |
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Molecular Weight |
312.14 g/mol |
IUPAC Name |
2-[2-fluoro-4-methoxy-6-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H22BFO5/c1-14(2)15(3,4)22-16(21-14)13-11(17)7-10(19-6)8-12(13)20-9-18-5/h7-8H,9H2,1-6H3 |
InChI Key |
NTLXZMHZVZYTFV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2F)OC)OCOC |
Origin of Product |
United States |
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